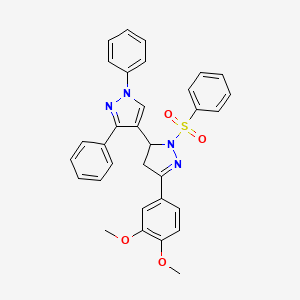

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.

Mécanisme D'action

Target of Action

Similar pyrazoline derivatives have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Similar compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress . ROS overexpression and oxidative stress can negatively affect different cellular components .

Result of Action

Similar compounds have been associated with changes in ache activity and mda level in the brain of alevins in association with behavioral parameters, swimming potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or a base like sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into a more reduced state, potentially altering its biological activity.

Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated pyrazoline compound .

Applications De Recherche Scientifique

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole has been studied for various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its effects on cellular processes and enzyme activities.

Medicine: Potential therapeutic applications due to its pharmacological activities, such as anti-inflammatory and anticancer properties.

Industry: Used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents on the ring structure. Examples include:

- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

- 1-(4-ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline.

Uniqueness

What sets 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

The compound 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the bipyrazole class and features a sulfonamide moiety, which is known for its biological significance. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of bipyrazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies assessing the compound's effectiveness against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), it has demonstrated promising cytotoxicity with IC50 values in the low micromolar range. This suggests a strong potential for inducing apoptosis in these cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to increased apoptotic cell populations in treated cultures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. A detailed SAR analysis reveals:

- Substituent Effects : The introduction of different substituents on the bipyrazole core affects both potency and selectivity towards cancer cells. For example, variations in the aryl groups attached to the bipyrazole structure have been shown to modulate activity levels against specific cancer types .

Case Studies

Several studies have highlighted the efficacy of similar compounds within the bipyrazole class:

-

Study on Bipyrazole Derivatives :

- A series of bipyrazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds showed IC50 values below 50 μM against various human cancer cell lines.

- The study concluded that structural modifications significantly impacted anticancer efficacy, emphasizing the role of functional groups like methoxy and sulfonyl in enhancing biological activity .

- Comparative Analysis :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHVTNRCUNVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.